[4-(BENZYLSULFONYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE
Description
4-(Benzylsulfonyl)piperazinomethanone is a synthetic compound featuring a piperazine core substituted with a benzylsulfonyl group and a 2-methoxyphenyl ketone moiety. The benzylsulfonyl group introduces strong electron-withdrawing properties, which may enhance metabolic stability and solubility compared to alkyl or aryl substituents.
Properties
IUPAC Name |
(4-benzylsulfonylpiperazin-1-yl)-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-10-6-5-9-17(18)19(22)20-11-13-21(14-12-20)26(23,24)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKNJUOHPSTIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-312497 involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the preparation of an intermediate compound through a series of organic reactions, such as nucleophilic substitution and cyclization. The final product is obtained through purification processes like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of WAY-312497 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
WAY-312497 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of WAY-312497 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
WAY-312497 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of WAY-312497 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Pharmacological Notes |
|---|---|---|---|---|
| 4-(Benzylsulfonyl)piperazinomethanone (Target) | C₁₉H₂₂N₂O₃S | 358.45 | Benzylsulfonyl, 2-methoxyphenyl | Enhanced solubility (sulfonyl group); potential CNS activity due to methoxyphenyl |
| [4-(tert-Butyl)phenyl][4-(2-methoxyphenyl)piperazino]methanone | C₂₂H₂₈N₂O₂ | 352.47 | tert-Butyl, 2-methoxyphenyl | High lipophilicity (tert-butyl); reduced solubility; possible serotonin receptor affinity |
| (4-Benzylpiperazino)(1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl)methanone | C₂₃H₂₆ClF₃N₄O | 466.93 | Chloropyridinyl, trifluoromethyl, benzylpiperazino | Increased lipophilicity (Cl, CF₃); potential kinase inhibition or antiviral activity |
| 2-(4-Benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime | C₂₆H₂₈FN₃O | 417.50 | Benzhydryl, fluorophenyl, oxime | Bulky substituents may hinder blood-brain barrier penetration; oxime may reduce stability |
| 3-([4-(2-Fluorophenyl)piperazino]methyl)-4-(4-methoxyphenyl)-1-phenyl-2-azetanone | C₂₇H₂₈FN₃O₂ | 445.53 | Azetidinone, fluorophenyl, methoxyphenyl | Four-membered lactam introduces rigidity; dual fluorophenyl/methoxyphenyl may enhance receptor selectivity |
Pharmacokinetic and Pharmacodynamic Differences
- Metabolic Stability : The benzylsulfonyl group in the target compound may resist oxidative metabolism better than tert-butyl () or benzhydryl groups (), which are prone to CYP450-mediated hydroxylation .
- Solubility : Sulfonyl and methoxy groups in the target compound balance lipophilicity and polarity, offering improved aqueous solubility compared to highly lipophilic analogs (e.g., tert-butyl or trifluoromethyl derivatives) .
- Receptor Binding : The 2-methoxyphenyl group is associated with serotonin (5-HT₁A/2A) receptor binding, while fluorophenyl substituents () may enhance affinity for dopamine receptors .
Key Research Findings
- : The tert-butyl analog demonstrated moderate serotonin receptor affinity (Ki = 120 nM for 5-HT₁A) but low aqueous solubility (<10 µM), limiting in vivo efficacy .
- : The pyridinyl derivative showed inhibitory activity against kinases (IC₅₀ = 0.8 µM for JAK3) but required structural optimization to reduce cytotoxicity .
- : The azetidinone analog exhibited dual 5-HT/D2 receptor binding (Ki = 15 nM and 22 nM, respectively), highlighting the impact of structural rigidity on receptor selectivity .
Biological Activity
The compound 4-(benzenesulfonyl)piperazinomethanone, also referred to as a phenylpiperazine derivative, has garnered attention in recent pharmacological research due to its potential biological activities, particularly in the context of anticancer properties and enzyme inhibition. This article synthesizes findings from various studies, highlighting its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This indicates the presence of a piperazine ring substituted with a benzenesulfonyl group and a methoxyphenyl moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have explored the anticancer potential of phenylpiperazine derivatives. For instance, a study published in Molecules reported on the synthesis and evaluation of various derivatives, including those with similar structures to 4-(benzenesulfonyl)piperazinomethanone. The findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining lower toxicity towards normal cells. Specifically, compounds that included halogen substitutions on the phenyl ring showed enhanced activity against MCF7 breast cancer cells compared to standard chemotherapeutics like doxorubicin (DOX) .
Enzyme Inhibition
Another critical aspect of the biological activity of this compound is its role as an inhibitor of phosphodiesterase 4 (PDE4). PDE4 inhibitors are known for their anti-inflammatory properties and are being investigated for conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The sulfonamide group in the compound is thought to enhance its binding affinity to the enzyme, thus increasing its efficacy as a therapeutic agent.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperazine ring and the substituents on the phenyl groups significantly influence biological activity. For example:
- Halogen Substituents : The presence of chlorine or fluorine atoms on the phenyl ring has been associated with increased potency against tumor cells.
- Sulfonamide Group : This moiety is crucial for enzyme inhibition, as it enhances solubility and bioavailability.
| Compound | Substituents | Activity Against MCF7 Cells | PDE4 Inhibition |
|---|---|---|---|
| A | 4-Chloro | High | Moderate |
| B | 4-Fluoro | Moderate | High |
| C | None | Low | Low |
Case Studies
- Cytotoxicity Study : A recent investigation evaluated several derivatives against MCF10A (non-cancerous) and MCF7 (cancerous) cell lines. Compounds with specific halogen substitutions demonstrated a marked reduction in MCF7 cell viability while sparing MCF10A cells from significant toxicity .
- In Vivo Evaluation : In animal models, compounds similar to 4-(benzenesulfonyl)piperazinomethanone were tested for their effects on tumor growth. Results indicated a significant reduction in tumor size compared to controls, supporting their potential use in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
